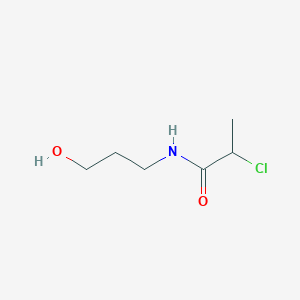

2-chloro-N-(3-hydroxypropyl)propanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(3-hydroxypropyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(7)6(10)8-3-2-4-9/h5,9H,2-4H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQQYFJZCMXHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 3 Hydroxypropyl Propanamide

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections. amazonaws.comresearchgate.net For 2-chloro-N-(3-hydroxypropyl)propanamide, the most logical and common disconnection is at the amide C-N bond. This is a standard strategy for amides as numerous reliable methods exist for their formation. amazonaws.com

This disconnection breaks the target molecule into two key synthons:

An acyl cation synthon equivalent, specifically a 2-chloropropanoyl group.

An amino synthon equivalent, which is a 3-hydroxypropylamine moiety.

The corresponding synthetic equivalents, or the actual reagents used in the laboratory, for these synthons would be:

2-chloropropanoyl chloride or 2-chloropropanoic acid .

3-amino-1-propanol .

This analysis suggests two primary forward-synthesis approaches: the reaction of an activated 2-chloropropanoic acid derivative with 3-amino-1-propanol, or the coupling of 2-chloropropanoic acid itself with 3-amino-1-propanol using a coupling agent.

Classical Amidation Reactions for Propanamide Scaffold Construction

The construction of the propanamide scaffold is the central transformation in the synthesis of the target molecule. This is achieved by forming an amide bond between the two key precursors identified in the retrosynthetic analysis.

One of the most efficient and widely utilized methods for amide bond formation is the reaction between an amine and an acyl chloride. researchgate.net This method involves the nucleophilic acyl substitution of 3-amino-1-propanol on 2-chloropropanoyl chloride. The reaction is typically rapid and exothermic.

CH₃CHClCOCl + H₂N(CH₂)₃OH + Base → CH₃CHClCONH(CH₂)₃OH + Base·HCl

The choice of base and solvent can be critical to optimize yield and minimize side reactions. A general procedure involves dissolving the amine and the base in a suitable solvent, followed by the slow addition of the acyl chloride, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. hud.ac.ukresearchgate.net

| Parameter | Condition | Purpose |

| Reactants | 3-amino-1-propanol, 2-chloropropanoyl chloride | Formation of the amide bond |

| Solvent | Dichloromethane (B109758) (DCM), THF, Dioxane | Provides a medium for the reaction |

| Base | Triethylamine (TEA), Pyridine (B92270), NaOH(aq) | Neutralizes HCl byproduct |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and exothermicity |

A more direct approach involves the condensation of a carboxylic acid (2-chloropropanoic acid) with an amine (3-amino-1-propanol). However, directly mixing these two components is generally ineffective for amide formation at room temperature. This is because the carboxylic acid will protonate the amine in a rapid acid-base reaction, forming an ammonium carboxylate salt. This salt formation deactivates the amine's nucleophilicity. chemistrysteps.com

To overcome this, coupling agents are employed to activate the carboxylic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. hepatochem.com Carbodiimides are a prominent class of coupling agents used for this purpose.

Common coupling agents and additives include:

DCC (N,N'-Dicyclohexylcarbodiimide): This reagent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide. A byproduct, dicyclohexylurea (DCU), is formed, which is largely insoluble in many organic solvents and can be removed by filtration.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC functions similarly to DCC but produces a water-soluble urea byproduct, which can be advantageous for purification, especially in aqueous workups. chemistrysteps.com

Additives (HOBt, HOAt): To improve reaction efficiency and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. nih.gov These additives react with the activated intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. hepatochem.com

A typical procedure involves dissolving the carboxylic acid, amine, coupling agent, and any additives in a suitable solvent like DMF or DCM and stirring at room temperature. fishersci.it

| Coupling Reagent | Additive | Typical Solvent | Byproduct Characteristics |

| DCC | HOBt | DCM, THF | Insoluble Urea (DCU) |

| EDC | HOBt | DCM, DMF | Water-soluble Urea |

| HATU | DIPEA (Base) | DMF | Water-soluble |

| PyBOP | DIPEA (Base) | DMF | Water-soluble |

Introduction of the Chloro Substituent at the α-Position of the Propanamide

The chlorine atom at the α-position can be introduced either by using a pre-chlorinated starting material or by chlorinating a propanamide precursor.

This strategy involves first synthesizing the unsubstituted amide, N-(3-hydroxypropyl)propanamide, and then introducing the chlorine atom at the alpha-position. The direct α-chlorination of an amide can be challenging, so this transformation is often performed on the corresponding carboxylic acid precursor (propanoic acid) before the amidation step.

The α-chlorination of propanoic acid can be achieved using various chlorinating agents. A classic method is the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by conversion to the chloro-derivative. For direct chlorination, reagents like thionyl chloride (SOCl₂) in the presence of a catalyst or N-chlorosuccinimide (NCS) can be used. mdpi.com The reaction of propionic acid with chlorine in the presence of an acyl halide catalyst, such as propionyl chloride, can also yield α-chloro-propionic acid. google.com The mechanism is believed to proceed through an enol or enolate intermediate. researchgate.net

Once 2-chloropropanoic acid is formed, it can be converted to the target amide using the coupling methods described in section 2.2.2.

While the target molecule is a propanamide, the principle of using a pre-halogenated acylating agent is a highly effective and common strategy. The use of 2-chloropropanoyl chloride, as detailed in section 2.2.1, is a direct application of this principle. This approach is often preferred because it is a convergent synthesis where the key fragments are prepared separately and then combined in a final, high-yielding step.

The analogous and widely documented chloroacetylation reaction provides a useful reference for this technique. Chloroacetyl chloride is a bifunctional reagent used extensively in synthesis. tandfonline.com It readily reacts with primary and secondary amines under mild conditions, often in a buffered aqueous system or a biphasic system with an inorganic base, to produce chloroacetamides in high yields. tandfonline.comresearchgate.net This method's robustness highlights the general utility and efficiency of using α-chloro acyl chlorides for the synthesis of α-chloro amides, including this compound.

Incorporation of the 3-Hydroxypropyl Chain on the Amide Nitrogen

The formation of the amide bond in this compound by incorporating the 3-hydroxypropyl group onto the nitrogen atom can be achieved through several established synthetic routes.

Direct Amination Approaches using 3-Aminopropanol Derivatives

Direct amidation of 2-chloropropanoic acid with 3-aminopropanol represents an alternative to using the more reactive acyl chloride. This method avoids the need to prepare the acyl chloride separately but requires the use of a coupling agent to facilitate the formation of the amide bond. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt). nih.gov

The reaction proceeds by the activation of the carboxylic acid by the coupling agent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 3-aminopropanol to form the desired amide. The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

A representative procedure involves:

Dissolving 2-chloropropanoic acid in the chosen solvent.

Adding the coupling agent (e.g., EDC) and an activating agent (e.g., HOBt).

Adding 3-aminopropanol to the reaction mixture.

Stirring the reaction at room temperature for a period of several hours to overnight.

Purification is necessary to remove the coupling agent byproducts and any unreacted starting materials.

This method offers milder reaction conditions compared to the acyl chloride route and can be advantageous when dealing with sensitive functional groups.

Multi-Step Synthesis Design and Optimization for the Chemical Compound

A plausible multi-step synthesis could involve the protection of one of the functional groups of 3-aminopropanol to avoid side reactions, followed by amidation and subsequent deprotection. For instance, the hydroxyl group could be protected with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl ether), prior to the reaction with 2-chloropropionyl chloride. This would be followed by the removal of the protecting group to yield the final product.

Optimization of the amide bond formation step is a critical aspect of the process. Key parameters to consider for optimization include:

Choice of Reagents : Comparing the efficiency of the acyl chloride method versus the use of various coupling agents.

Reaction Conditions : Systematically varying the solvent, temperature, reaction time, and the stoichiometry of the reactants and base.

Purification Method : Developing an efficient purification strategy, such as crystallization or optimized chromatographic conditions, to obtain the product in high purity.

Below is a table summarizing key parameters for optimization in amide synthesis:

| Parameter | Acyl Chloride Method | Coupling Agent Method |

| Solvent | Aprotic (e.g., DCM, THF) | Polar aprotic (e.g., DMF, CH3CN) |

| Temperature | 0°C to room temperature | Room temperature |

| Base | Tertiary amines (e.g., Et3N) | Often not required, but a non-nucleophilic base can be used |

| Byproducts | Amine hydrochloride salt | Urea or hydantoin derivatives |

| Workup | Aqueous wash to remove salts | Often requires chromatography to remove coupling agent byproducts |

Stereoselective Synthesis of Enantiopure this compound

The 2-chloro-propanamide moiety of the target molecule contains a stereocenter at the C2 position. The synthesis of enantiomerically pure (R)- or (S)-2-chloro-N-(3-hydroxypropyl)propanamide requires stereoselective methods.

Enantioselective Catalysis in Propanamide Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral α-chloro amides, several catalytic methods have been explored.

Rhodium-catalyzed asymmetric synthesis is a powerful tool for the formation of chiral amides. nih.govillinois.edu While direct asymmetric chlorination of a pre-formed N-(3-hydroxypropyl)propanamide is challenging, an alternative strategy involves the asymmetric synthesis of a precursor that can be converted to the target molecule. For instance, rhodium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor could establish the stereocenter.

Another approach is the catalytic asymmetric hydroalkylation of alkenes with α,α-dichloroamides, which can be achieved with high enantioselectivity using engineered photoenzymes. nih.gov While this is a specialized technique, it highlights the potential of biocatalysis in achieving high levels of stereocontrol in the synthesis of α-chloroamides.

The development of a catalytic enantioselective synthesis for this compound would likely focus on the asymmetric formation of the C-Cl bond or the asymmetric transformation of a related prochiral substrate.

Chromatographic Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture of this compound is a critical step in the development of stereochemically pure compounds. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for achieving this resolution. phenomenex.comcsfarmacie.czchiralpedia.com The fundamental principle behind this separation lies in the differential interaction of the enantiomers with a chiral environment, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com

Chiral Stationary Phases (CSPs) are the most common approach for the enantiomeric resolution of chiral compounds by HPLC. phenomenex.comnih.gov These stationary phases are designed with a chiral selector immobilized on a solid support, creating a stereoselective environment where one enantiomer can interact more strongly than the other, leading to different retention times and, consequently, separation. For compounds like this compound, which contains an amide linkage and a hydroxyl group, polysaccharide-based CSPs are often effective. csfarmacie.czscas.co.jp These CSPs, such as those derived from cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can lead to successful chiral recognition. csfarmacie.czscas.co.jp

The choice of mobile phase is also crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane with a more polar solvent such as ethanol or isopropanol is typically used. The composition of the mobile phase can be fine-tuned to control the retention and resolution of the enantiomers. In reversed-phase HPLC, a polar mobile phase, often a mixture of water or buffer with acetonitrile or methanol, is employed. The selection of the appropriate CSP and mobile phase combination is often determined empirically through screening various conditions.

Below is an interactive data table summarizing potential chromatographic conditions for the resolution of racemic this compound based on methodologies applied to structurally similar small amide molecules.

Interactive Data Table: Potential HPLC Conditions for Chiral Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Expected Outcome |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | 1.0 | 220 | Baseline separation of enantiomers with good resolution. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Water (60:40, v/v) | 0.8 | 210 | Efficient separation under reversed-phase conditions. |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane/Ethanol/Acetic Acid (80:20:0.1, v/v/v) | 1.2 | 225 | Good selectivity for amides with polar functional groups. |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Methanol/Triethylammonium Acetate Buffer (pH 4.5) (50:50, v/v) | 0.7 | 215 | Potential for inclusion complexation-based separation. |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final product purification. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes.

A key consideration in the green synthesis of amides is the avoidance of hazardous reagents and solvents. Traditional amide synthesis often involves the use of coupling reagents that generate significant amounts of waste. Alternative, greener approaches focus on catalytic methods that have higher atom economy. For instance, the direct amidation of a carboxylic acid with an amine is a highly atom-economical route, but it typically requires high temperatures. The development of effective catalysts can enable this reaction to proceed under milder conditions.

The choice of solvent is another critical factor. Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents such as water, ethanol, or even solvent-free reaction conditions. For the synthesis of this compound, exploring aqueous reaction media or methodologies that minimize solvent use would be a significant step towards a greener process.

Energy efficiency is also a core principle of green chemistry. The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. Furthermore, designing a synthesis that can be performed at ambient temperature and pressure contributes to a more sustainable process.

The following interactive data table provides a comparative overview of traditional versus green chemistry approaches that could be applied to the synthesis of this compound.

Interactive Data Table: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Green Chemistry Principle | Traditional Synthesis Approach | Green Chemistry Approach | Environmental and Safety Benefits |

| Prevention of Waste | Use of stoichiometric coupling agents leading to by-product formation. | Catalytic direct amidation with high atom economy. | Minimizes waste generation and reduces the need for disposal. |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents like dichloromethane or polar aprotic solvents like DMF. | Use of water, bio-based solvents (e.g., ethanol), or solvent-free conditions. | Reduces toxicity, flammability, and environmental pollution. |

| Energy Efficiency | High-temperature reflux for extended periods. | Microwave-assisted or ultrasonic-mediated synthesis at lower bulk temperatures. | Reduces energy consumption and shortens reaction times. |

| Use of Renewable Feedstocks | Starting materials derived from petrochemical sources. | Exploration of bio-derived starting materials for the propanolamine moiety. | Reduces reliance on fossil fuels and promotes sustainability. |

| Catalysis | Use of stoichiometric activating agents. | Development of recyclable heterogeneous or biocatalysts for the amidation step. | Improves efficiency, reduces waste, and allows for catalyst reuse. |

Elucidation of Reaction Mechanisms Involving 2 Chloro N 3 Hydroxypropyl Propanamide

Nucleophilic Substitution Mechanisms at the α-Chloro Center

The carbon atom alpha to the amide carbonyl group is rendered electrophilic by the adjacent electron-withdrawing chlorine atom. This makes the α-chloro center a prime target for nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of α-haloamides, allowing for the introduction of various functional groups. nih.gov

Intramolecular Cyclization Pathways via Hydroxyl or Amide Nitrogen

The structure of 2-chloro-N-(3-hydroxypropyl)propanamide is uniquely suited for intramolecular reactions. The presence of the terminal hydroxyl group and the amide nitrogen atom provides two internal nucleophiles capable of attacking the electrophilic α-carbon.

The most probable intramolecular pathway involves the terminal hydroxyl group. Under basic conditions, the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then readily attack the α-chloro center via an intramolecular SN2 reaction, displacing the chloride ion and forming a six-membered heterocyclic ring. This type of reaction is a known strategy for the synthesis of morpholin-3-one (B89469) derivatives. researchgate.netnih.gov The resulting product from this cyclization would be 4-(3-hydroxypropyl)morpholin-3-one. The favorability of this 6-exo-tet cyclization is supported by Baldwin's rules for ring closure.

While the amide nitrogen also possesses a lone pair of electrons, its participation in intramolecular cyclization is less likely. The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. nih.gov Although cyclization via the amide nitrogen to form a five-membered ring is theoretically possible, it would require harsher conditions to overcome the lower nucleophilicity of the amide nitrogen. Studies on related N-aryl amides have shown that intramolecular cyclizations can be achieved, but often require specific catalysts or reaction conditions to proceed efficiently. rsc.orgrsc.org

Intermolecular Substitution with External Nucleophiles

The α-chloro group is readily displaced by a variety of external nucleophiles. nih.govresearchgate.net This intermolecular nucleophilic substitution reaction typically follows an SN2 mechanism, leading to inversion of stereochemistry if the α-carbon is chiral. The reactivity of α-halo amides allows for the synthesis of a wide range of derivatives. nih.gov

Common nucleophiles and their corresponding products are summarized in the table below. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

| Nucleophile | Product Functional Group | Example |

|---|---|---|

| Ammonia (NH₃) | α-Amino amide | 2-amino-N-(3-hydroxypropyl)propanamide |

| Primary/Secondary Amines (RNH₂/R₂NH) | α-Alkylamino amide | 2-(diethylamino)-N-(3-hydroxypropyl)propanamide |

| Azide Ion (N₃⁻) | α-Azido amide | 2-azido-N-(3-hydroxypropyl)propanamide |

| Thiolates (RS⁻) | α-Thioether | 2-(ethylthio)-N-(3-hydroxypropyl)propanamide |

| Hydroxide (B78521) (OH⁻) | α-Hydroxy amide | 2-hydroxy-N-(3-hydroxypropyl)propanamide |

Amide Bond Hydrolysis and Formation Mechanisms

The amide bond, while resonance-stabilized and generally robust, can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. byjus.comsavemyexams.com This reaction breaks the amide linkage to yield a carboxylic acid and an amine. For this compound, hydrolysis results in 2-chloropropanoic acid and 3-aminopropan-1-ol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. ucalgary.cakhanacademy.orgallen.in This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. allen.in A tetrahedral intermediate is formed, which then undergoes proton transfer to make the -NHR group a better leaving group (as RNH₂). The collapse of this intermediate, driven by the reformation of the carbonyl double bond, expels the amine. ucalgary.ca A final deprotonation step yields the carboxylic acid product and the protonated amine. libretexts.org

Base-Catalyzed Hydrolysis: In basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. byjus.comallen.inchemistrysteps.com This forms a tetrahedral intermediate. The expulsion of the amide anion (⁻NHR), a very poor leaving group, is the rate-limiting step and is driven forward by the subsequent rapid, irreversible acid-base reaction where the departing amide anion deprotonates the newly formed carboxylic acid. chemistrysteps.com This results in a carboxylate salt and the neutral amine. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.

| Condition | Key Steps | Products (after workup) |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer to Nitrogen 4. Elimination of amine leaving group | 2-chloropropanoic acid + 3-aminopropan-1-ol hydrochloride |

| Basic (e.g., aq. NaOH, heat) | 1. Nucleophilic attack by OH⁻ 2. Elimination of amide anion (⁻NHR) 3. Deprotonation of carboxylic acid | Sodium 2-chloropropanoate + 3-aminopropan-1-ol |

Reactivity of the Hydroxyl Group in Functionalization Reactions

The terminal primary hydroxyl (-OH) group is a versatile site for chemical modification. msu.edulibretexts.org Its reactivity is centered on the nucleophilic oxygen atom and the ability of the O-H bond to be cleaved. msu.edu

Key reactions involving the hydroxyl group include:

Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), the hydroxyl group acts as a nucleophile to form an ester. chemistrytalk.orgopenochem.org Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270).

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. openochem.org

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. chemistrytalk.orgsolubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage. chemistrytalk.org Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol all the way to a carboxylic acid. chemistrytalk.org

Stability and Degradation Pathways of the Chemical Compound in Synthetic Media

The stability of this compound in synthetic media is primarily influenced by pH, temperature, and the presence of catalysts. The most significant degradation pathway under many conditions is the hydrolysis of the amide bond, as detailed in section 3.2. nih.gov The rate of this hydrolysis is significantly accelerated at high or low pH and elevated temperatures. nih.gov

Other potential degradation pathways include:

Nucleophilic Substitution: In the presence of strong nucleophiles in the reaction medium, the α-chloro group can be displaced.

Oxidative Degradation: Under harsh oxidative conditions, the hydroxyl group could be oxidized, potentially leading to further decomposition.

Elimination: Under strongly basic conditions, elimination of HCl could occur to form an α,β-unsaturated amide, although this is generally less favored than substitution.

| Factor | Effect on Stability | Primary Degradation Pathway |

|---|---|---|

| High Temperature | Decreases stability | Accelerates amide hydrolysis |

| Strong Acid (low pH) | Decreases stability | Catalyzes amide hydrolysis |

| Strong Base (high pH) | Decreases stability | Catalyzes amide hydrolysis, promotes intramolecular cyclization |

| Presence of Nucleophiles | Decreases stability | Intermolecular substitution at the α-chloro position |

| Presence of Oxidizing Agents | Decreases stability | Oxidation of the hydroxyl group |

Comparative Mechanistic Studies with Related Chloro-Propanamides

Comparing this compound with its N-aryl and other N-alkyl counterparts reveals how the substituent on the amide nitrogen significantly influences reactivity.

N-aryl-2-chloropropanamides, such as 2-chloro-N-phenylpropanamide and 2-chloro-N-(p-tolyl)propanamide, have been studied for their structural properties and reactivity. nih.govresearchgate.net In these molecules, the primary reactive site is the α-chloro group, which undergoes nucleophilic substitution. researchgate.net However, they lack the internal nucleophile present in this compound, precluding the intramolecular cyclization pathway to form a morpholinone ring. The electronic properties of the aryl ring can influence the reactivity of the amide bond and the α-chloro group, but the most striking mechanistic difference is the availability of the intramolecular cyclization route.

For simple N-alkyl-2-chloropropanamides, like 2-chloro-N-propylpropanamide, the reactivity profile is more similar. nih.gov Both compounds will undergo intermolecular substitution and amide hydrolysis. The key distinction remains the hydroxyl group, which provides an additional site for functionalization and the potential for intramolecular cyclization, making this compound a more versatile synthetic intermediate.

| Compound | Key Structural Feature | Primary Reaction Pathways | Unique Mechanistic Possibility |

|---|---|---|---|

| This compound | N-(hydroxyalkyl) group | Nucleophilic substitution (inter- & intra-), Amide hydrolysis, Hydroxyl group reactions | Intramolecular cyclization to form a morpholin-3-one ring |

| 2-chloro-N-(p-tolyl)propanamide | N-aryl group | Intermolecular nucleophilic substitution, Amide hydrolysis | None; reactivity influenced by aryl ring electronics |

| 2-chloro-N-propylpropanamide | N-alkyl group | Intermolecular nucleophilic substitution, Amide hydrolysis | None; baseline for N-alkyl reactivity |

Derivatization Strategies for Expanding the Chemical Compound S Utility

Esterification of the Hydroxyl Group for Modified Reactivity

The terminal primary hydroxyl group in 2-chloro-N-(3-hydroxypropyl)propanamide is a prime target for esterification. This reaction converts the alcohol into an ester, which can significantly alter the compound's reactivity and physical properties. A common and efficient method for this transformation is the reaction with acyl chlorides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation by the base to yield the ester and a salt of the base (e.g., pyridinium (B92312) chloride). This process is typically exothermic and proceeds readily under mild conditions. wikipedia.orgbyjus.com

The choice of the acyl chloride (R-COCl) allows for the introduction of various functional groups (R), thereby fine-tuning the properties of the resulting ester. For instance, using a long-chain fatty acyl chloride would increase the lipophilicity of the molecule, while employing an acyl chloride with a terminal double bond could introduce a site for polymerization.

Table 1: Examples of Esterification Reactions with this compound

| Acyl Chloride | Reagent/Solvent | Product | Potential Property Modification |

| Acetyl chloride | Pyridine | 3-(2-chloropropanamido)propyl acetate | Increased volatility, modified solubility |

| Benzoyl chloride | Triethylamine/DCM | 3-(2-chloropropanamido)propyl benzoate | Introduction of an aromatic moiety, potential for altered biological interactions |

| Acryloyl chloride | Pyridine/THF | 3-(2-chloropropanamido)propyl acrylate (B77674) | Introduction of a polymerizable group |

Oxidation Reactions of the Hydroxyl Moiety

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and reaction conditions. These transformations introduce new carbonyl functionalities, which can serve as handles for further synthetic manipulations.

Selective Oxidation to Aldehydes:

To achieve the partial oxidation of the primary alcohol to an aldehyde, mild oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this purpose. wikipedia.orgnih.govorganic-chemistry.org The absence of water is crucial to prevent the over-oxidation of the initially formed aldehyde to a carboxylic acid. byjus.com Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. acs.orglibretexts.org The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. acs.org

Oxidation to Carboxylic Acids:

For the complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are employed, typically in aqueous conditions. iitk.ac.inyoutube.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent, which is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. google.comyoutube.comnih.gov The reaction with Jones reagent is rapid and generally provides high yields of the carboxylic acid. nih.gov

Table 2: Oxidation Products of this compound

| Reagent(s) | Product | Product Class |

| Pyridinium chlorochromate (PCC) / DCM | 2-chloro-N-(3-oxopropyl)propanamide | Aldehyde |

| DMSO, (COCl)₂, Et₃N (Swern Oxidation) | 2-chloro-N-(3-oxopropyl)propanamide | Aldehyde |

| Potassium permanganate (KMnO₄) | 3-(2-chloropropanamido)propanoic acid | Carboxylic Acid |

| Chromium trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | 3-(2-chloropropanamido)propanoic acid | Carboxylic Acid |

Functionalization of the Amide Nitrogen

The secondary amide nitrogen in this compound provides another site for derivatization, although it is generally less reactive than the hydroxyl group. Functionalization at this position can be achieved through N-alkylation and N-acylation reactions.

N-Alkylation: The direct alkylation of the amide nitrogen typically requires deprotonation with a strong base to form the corresponding amidate anion, which then acts as a nucleophile. A common reagent system for this is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting amidate can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group onto the nitrogen atom. byjus.com Milder conditions employing bases like potassium carbonate in acetonitrile (B52724) have also been developed. wikipedia.org

N-Acylation: N-acylation introduces a second acyl group to the nitrogen, forming an imide. This can be accomplished by reacting the amide with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. organic-chemistry.orgnih.gov The resulting imide functionality can influence the compound's conformation and electronic properties.

Table 3: N-Functionalization of this compound

| Reaction | Reagent(s) | Product |

| N-Alkylation | 1. NaH/THF2. Methyl iodide | 2-chloro-N-(3-hydroxypropyl)-N-methylpropanamide |

| N-Alkylation | 1. NaH/DMF2. Benzyl bromide | N-benzyl-2-chloro-N-(3-hydroxypropyl)propanamide |

| N-Acylation | Acetyl chloride / Pyridine | N-acetyl-2-chloro-N-(3-hydroxypropyl)propanamide |

| N-Acylation | Acetic anhydride / DMAP | N-acetyl-2-chloro-N-(3-hydroxypropyl)propanamide |

The presence of both a hydroxyl group and an amide functionality within the same molecule allows for intramolecular cyclization reactions to form N-substituted heterocycles. Under acidic conditions, the amide carbonyl can be protonated, making it more electrophilic. The hydroxyl group can then act as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration can lead to the formation of a six-membered 1,3-oxazine ring system. This type of cyclization can be a powerful tool for constructing complex molecular architectures from a relatively simple linear precursor. nih.govgoogle.com

Modifications at the α-Chloro Position

The chlorine atom at the α-position to the amide carbonyl is activated towards nucleophilic substitution, providing a valuable site for introducing a wide range of functional groups.

The α-chloro group can be readily exchanged for other halogens through reactions like the Finkelstein reaction. wikipedia.orgbyjus.com This reaction typically involves treating the α-chloroamide with an alkali metal halide, such as sodium iodide (NaI) or potassium fluoride (B91410) (KF), in a suitable solvent like acetone (B3395972) or dimethylformamide. organic-chemistry.orggoogle.com

The Finkelstein reaction is an equilibrium process. To drive the reaction to completion, the choice of solvent is critical. For instance, when converting an alkyl chloride to an alkyl iodide using sodium iodide in acetone, the reaction is driven forward by the precipitation of the insoluble sodium chloride from the acetone, according to Le Châtelier's principle. wikipedia.orgbyjus.com This halogen exchange can be used to synthesize α-iodo or α-fluoro amides, which may exhibit different reactivity profiles compared to the parent α-chloro compound. The α-iodo derivatives, in particular, are often more reactive in subsequent nucleophilic substitution reactions.

Table 4: Halogen Exchange at the α-Position

| Reagent | Solvent | Product |

| Sodium iodide (NaI) | Acetone | 2-iodo-N-(3-hydroxypropyl)propanamide |

| Potassium fluoride (KF) | Dimethylformamide (DMF) | 2-fluoro-N-(3-hydroxypropyl)propanamide |

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article on its derivatization strategies.

Extensive searches for scientific literature and data concerning the chemical compound "this compound" have yielded no specific results. Detailed exploration for information regarding its derivatization, nucleophilic displacement with carbon-based nucleophiles, or selective derivatization for analytical detection has been unsuccessful.

The lack of available research and data on this specific compound makes it impossible to provide a scientifically accurate and detailed article as per the user's request. General information on related chemical structures or derivatization techniques cannot be responsibly extrapolated to this specific molecule without dedicated research, which is not presently available in published resources.

Therefore, the sections on "," including "Nucleophilic Displacement with Carbon-Based Nucleophiles" and "Selective Derivatization for Analytical Detection," cannot be developed. Similarly, the creation of data tables and the listing of compound names as requested are not feasible due to the absence of any foundational information.

Advanced Structural Analysis and Spectroscopic Characterization of 2 Chloro N 3 Hydroxypropyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 2-chloro-N-(3-hydroxypropyl)propanamide. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional spectra, the precise atomic arrangement and electronic environment of each nucleus can be mapped.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The chemical shift of each proton is influenced by the electronegativity of nearby atoms, such as chlorine, oxygen, and nitrogen, which tend to deshield adjacent protons, shifting their signals downfield. docbrown.info The splitting of signals, or multiplicity, arises from spin-spin coupling between non-equivalent protons on adjacent carbons, following the n+1 rule. docbrown.info

The expected proton environments are as follows:

-CH₃ group: The methyl protons are adjacent to a single proton on the chiral carbon, resulting in a doublet.

-CHCl- group: This single proton is coupled to the three protons of the methyl group and will appear as a quartet. Its proximity to the electronegative chlorine atom causes a significant downfield shift.

-NH- group: The amide proton signal is often broad and its coupling to adjacent protons can sometimes be obscured by solvent exchange. It is expected to be a triplet due to coupling with the adjacent CH₂ group.

-N-CH₂- group: These protons are adjacent to the amide nitrogen and another methylene (B1212753) group, appearing as a quartet or triplet of triplets.

-CH₂- (central): The protons of the central methylene group in the propyl chain are coupled to the methylene groups on either side, resulting in a quintet.

-CH₂-O- group: These protons are adjacent to the hydroxyl group and a methylene group, expected to appear as a triplet.

-OH group: The hydroxyl proton signal is typically a singlet or a triplet depending on the solvent and concentration, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃- | ~1.74 | Doublet (d) | ~7.0 |

| -CHCl- | ~4.41 | Quartet (q) | ~7.0 |

| -NH- | ~6.6 - 7.0 | Triplet (t) | ~5.6 |

| -N-CH₂- | ~3.40 | Quartet (q) | ~6.5 |

| -CH₂-CH₂-CH₂- | ~1.75 | Quintet (quin) | ~6.5 |

| -CH₂-OH | ~3.65 | Triplet (t) | ~6.0 |

| -OH | Variable (e.g., ~2.5-4.0) | Singlet (s) or Triplet (t) | - |

¹³C NMR Spectral Interpretation and Structural Elucidation

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.orgchemconnections.org

Carbonyl Carbon (C=O): This carbon appears furthest downfield, typically in the 170-180 ppm range, due to the strong deshielding effect of the double-bonded oxygen. docbrown.info

-CHCl- Carbon: The carbon atom bonded to the chlorine atom is significantly deshielded and is expected in the 50-60 ppm range. docbrown.info

Carbons Bonded to Oxygen and Nitrogen: The -CH₂-OH and -N-CH₂- carbons are also shifted downfield due to the electronegativity of the attached heteroatoms. libretexts.org

Alkyl Carbons: The methyl carbon and the central methylene carbon of the propyl chain appear at the most upfield positions in the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~175 |

| -CHCl- | ~55 |

| -CH₂-OH | ~60 |

| -N-CH₂- | ~40 |

| -CH₂-CH₂-CH₂- | ~32 |

| CH₃- | ~22 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show cross-peaks connecting the -CHCl- proton with the -CH₃ protons. It would also map the connectivity along the propyl chain, showing correlations between -N-CH₂-, the central -CH₂-, and the -CH₂-OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~4.41 ppm would show a cross-peak with the carbon signal at ~55 ppm, confirming the -CHCl- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.com This is crucial for connecting molecular fragments separated by heteroatoms. Key HMBC correlations would include a cross-peak from the amide proton (-NH-) to the carbonyl carbon (C=O) and from the -N-CH₂- protons to the carbonyl carbon, confirming the amide linkage.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy probe the vibrational modes of the molecule's functional groups, providing a characteristic fingerprint and insights into intermolecular forces like hydrogen bonding.

Characteristic Absorption Bands of Amide, Chloro, and Hydroxyl Groups

The FTIR and Raman spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Hydroxyl Group (-OH): A strong, broad absorption band corresponding to the O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹.

Amide Group (-CONH-): This group gives rise to several characteristic bands. The N-H stretching vibration appears around 3300 cm⁻¹. spectroscopyonline.com The C=O stretching vibration, known as the Amide I band, is a very strong and sharp absorption typically found between 1630 and 1680 cm⁻¹. spectroscopyonline.com The Amide II band, which involves N-H bending and C-N stretching, occurs around 1550 cm⁻¹.

Chloro Group (-C-Cl): The C-Cl stretching vibration gives rise to a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bonds: Stretching vibrations for sp³ hybridized C-H bonds are observed just below 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200-3600 | Strong, Broad |

| N-H (Amide) | Stretch | ~3300 | Medium, Broad |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| C=O (Amide I) | Stretch | 1630-1680 | Strong |

| N-H Bend (Amide II) | Bend | ~1550 | Medium |

| C-Cl | Stretch | 600-800 | Medium-Strong |

Analysis of Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) group and a secondary amide (-NH-) group makes this compound capable of forming extensive intermolecular hydrogen bonds. mdpi.com These groups can act as hydrogen bond donors, while the carbonyl oxygen and hydroxyl oxygen can act as acceptors.

This hydrogen bonding has a significant and observable effect on the vibrational spectrum. nih.gov In the solid state or in concentrated solutions, the O-H and N-H stretching bands are typically broad and shifted to lower frequencies (lower wavenumbers) compared to their positions in a dilute, non-polar solvent where hydrogen bonding is minimized. spcmc.ac.in Similarly, the Amide I (C=O) band frequency decreases when the carbonyl oxygen participates in hydrogen bonding, as this weakens the C=O double bond. researchgate.net The extent of these shifts can provide qualitative information about the strength and nature of the hydrogen bonding network within the sample. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C6H12ClNO2, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of the chlorine atom means the compound will exhibit a characteristic isotopic pattern, with a second peak at [M+2]⁺ corresponding to the ³⁷Cl isotope, which is approximately one-third the abundance of the ³⁵Cl peak. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can resolve these isotopic peaks and provide mass measurements with accuracy in the parts-per-million (ppm) range, confirming the molecular formula. mdpi.com

Table 1: Theoretical Mass Data for this compound (C6H12ClNO2)

| Ion Species | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | ³⁵Cl | 166.0635 |

| [M+H]⁺ | ³⁷Cl | 168.0605 |

| [M+Na]⁺ | ³⁵Cl | 188.0454 |

This interactive table provides the calculated high-resolution mass values for different adducts of the target molecule, which are crucial for its identification in HRMS analysis.

The primary fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. A key fragmentation would be the cleavage of the C-C bond between the carbonyl carbon and the chiral carbon bearing the chlorine atom, leading to the formation of characteristic ions.

Amide Bond Cleavage: Scission of the amide C-N bond is a common pathway.

Loss of Small Molecules: Neutral losses, such as the loss of HCl, H₂O (from the hydroxyl group), or ethene from the propyl chain, are expected.

Table 2: Predicted MS/MS Fragmentation of this compound ([C6H12ClNO2+H]⁺, m/z 166.06)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 166.06 | 130.03 | HCl | Loss of hydrogen chloride |

| 166.06 | 102.06 | C₂H₄O | Cleavage and rearrangement of the hydroxypropyl group |

| 166.06 | 91.04 | C₃H₆O | Cleavage of the N-propyl bond with hydrogen transfer |

This interactive table outlines the most probable fragmentation pathways for the title compound, providing a theoretical fingerprint for its structural confirmation via MS/MS.

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as 2-chloro-N-(p-tolyl)propanamide, provides significant insight into the expected intermolecular interactions. researchgate.net The presence of amide, hydroxyl, and chloro functional groups in this compound allows for a rich network of non-covalent interactions that dictate its crystal packing.

Key expected interactions include:

N-H⋯O Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This interaction is fundamental in forming chains or sheets of molecules, a common motif in the crystal structures of amides. researchgate.net

O-H⋯O Hydrogen Bonding: The terminal hydroxyl group (O-H) can act as both a hydrogen bond donor and acceptor, likely forming hydrogen bonds with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule.

C-H⋯O Interactions: Weaker hydrogen bonds involving carbon atoms as donors (e.g., from the propyl chain or the chloropropanoyl moiety) and the carbonyl or hydroxyl oxygens as acceptors contribute to the stability of the crystal lattice. researchgate.net

C-Cl⋯O Halogen Bonding: A directional, non-covalent interaction can occur between the electrophilic region of the chlorine atom (the σ-hole) and a nucleophilic atom, such as the carbonyl oxygen. This type of halogen bonding plays a significant role in the supramolecular assembly of halogenated organic molecules. researchgate.net

These interactions collectively guide the formation of a stable, three-dimensional supramolecular architecture.

The conformation of this compound in the solid state is determined by the torsion angles around its rotatable single bonds. The molecule's flexibility comes from the propanamide backbone and the N-hydroxypropyl side chain.

Based on studies of similar structures, the amide bond (C-N) is expected to be predominantly in the trans conformation due to steric hindrance, with the C-N-C-C torsion angle approaching 180°. researchgate.net The conformation of the N-(3-hydroxypropyl) group will be influenced by the formation of intramolecular and intermolecular hydrogen bonds to minimize steric strain and maximize packing efficiency. The orientation of the chlorine atom relative to the carbonyl group is also a key conformational feature. The specific arrangement adopted in the crystal lattice represents a low-energy state that balances these intramolecular and intermolecular forces. mdpi.comresearchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical Chemistry Studies and Computational Modeling of 2 Chloro N 3 Hydroxypropyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jst.org.innanobioletters.com For a molecule like 2-chloro-N-(3-hydroxypropyl)propanamide, DFT calculations would typically be employed to determine its fundamental electronic and structural properties.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. nih.govnanobioletters.com For a flexible molecule like this compound, with several rotatable bonds, a conformational analysis would be necessary to identify various stable conformers and determine their relative energies. researchgate.netmdpi.com This analysis helps understand the molecule's preferred shapes, which can influence its physical properties and biological interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netsapub.org A small HOMO-LUMO gap generally implies higher reactivity. For this compound, FMO analysis would identify the parts of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net This is invaluable for predicting how the molecule will interact with other chemical species. In an MEP map, negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. This analysis would pinpoint the reactive sites on the this compound structure.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netijcce.ac.irijcce.ac.ir It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). This analysis would offer deep insights into the intramolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, that contribute to the stability of this compound's various conformations.

Prediction of Spectroscopic Parameters (IR, Raman, NMR)

DFT calculations are routinely used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nanobioletters.comresearchgate.net By calculating these parameters for an optimized structure, researchers can compare the theoretical spectra with experimental data to confirm the molecule's structure and assign spectral peaks to specific atomic motions or chemical environments.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation would model the movements of the atoms in this compound over time, providing a dynamic view of its conformational flexibility. Furthermore, by including solvent molecules (like water) in the simulation, MD can effectively model solvation effects, showing how the molecule interacts with its environment and how the solvent influences its conformational preferences.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the compound and provide a quantitative measure of its propensity to participate in chemical reactions. Density Functional Theory (DFT) is a common computational method used to calculate these parameters.

For instance, a study on the related compound, 2-chloro-N-(p-tolyl)propanamide , utilized DFT with the B3LYP/6-311++G(d,p) basis set to calculate various electronic properties and reactivity descriptors. jst.org.in These descriptors help in identifying the electrophilic and nucleophilic sites within the molecule. jst.org.in

The key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These calculations provide a theoretical framework for understanding the chemical behavior of propanamide derivatives. The reactive sites of the molecule can be predicted, offering insights into its potential interactions with other chemical species. jst.org.in

| Descriptor | Definition |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO, indicating molecular stability. |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system. |

| Global Hardness (η) | Resistance to change in the electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating the ease of change in electron distribution. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Related Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds.

For amide derivatives, QSAR and QSPR studies have been employed to predict various activities and properties. For example, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors used both linear and non-linear methods to build predictive models. nih.gov The process involves calculating a set of molecular descriptors that encode the structural features of the molecules. These descriptors can be topological, physicochemical, or quantum chemical. nih.govnih.gov

The general workflow for a QSAR/QSPR study involves:

Data Set Preparation: A series of compounds with known activities or properties is selected.

Descriptor Calculation: Molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), support vector regression (SVR), or random forest (RF) regression, are used to build a model that correlates the descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics.

In a QSPR study of gemfibrozil (B1671426) ester and amide derivatives, topological descriptors like the Wiener number and connectivity index, along with physicochemical parameters such as molecular mass, van der Waals volume, and lipophilicity (log P), were used to model the properties of these compounds. nih.gov

These studies on related amide derivatives demonstrate the potential of QSAR and QSPR approaches to predict the biological activities and properties of new compounds, including, hypothetically, this compound. By understanding the structural features that influence a particular activity or property, these models can guide the design of new molecules with desired characteristics.

| Descriptor Type | Examples |

|---|---|

| Topological | Wiener number, Connectivity index |

| Physicochemical | Molecular weight, logP, Molar refractivity |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Van der Waals volume, Molecular surface area |

Applications in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, the compound offers multiple reactive sites that can be addressed selectively to build more elaborate molecular structures. The presence of an electrophilic carbon atom (attached to the chlorine) and nucleophilic oxygen and nitrogen atoms within the same molecule allows for a range of chemical transformations.

The structure of 2-chloro-N-(3-hydroxypropyl)propanamide is well-suited for intramolecular cyclization reactions to form heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com The proximity of the nucleophilic hydroxyl group and the amide nitrogen to the electrophilic carbon bearing the chlorine atom facilitates ring closure.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the chloride ion via an intramolecular Williamson ether synthesis, potentially leading to the formation of a six-membered morpholin-3-one (B89469) ring system. This type of cyclization is a common strategy for synthesizing N-heterocycles. mdpi.com Similarly, though less common, pathways involving the amide nitrogen could be envisioned. The ability to form such ring systems makes it a valuable starting material for libraries of heterocyclic compounds.

| Reactive Groups | Reaction Type | Potential Heterocyclic Product |

| Hydroxyl (O) and Chloro (Cl) | Intramolecular Williamson Ether Synthesis | Morpholin-3-one derivative |

| Amide (N) and Chloro (Cl) | Intramolecular Nucleophilic Substitution | Substituted piperazinone derivative |

This table illustrates the conceptual pathways for heterocycle synthesis based on the functional groups present in this compound.

Beyond cyclization, this compound serves as a linear building block for constructing complex molecules that require multiple functional groups. Its three distinct functional points—the chloride, the hydroxyl group, and the amide—can be reacted in a stepwise manner. For instance, the chlorine atom can undergo nucleophilic substitution with a wide array of nucleophiles, while the hydroxyl group can be protected, reacted, or used as a handle for attachment to other molecules. This versatility is crucial in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where precise control over the molecular architecture is required. researchgate.netnih.gov

Polymer Chemistry Applications

In material science, particularly in polymer chemistry, the functional groups of this compound offer significant advantages for creating specialized polymers with tailored properties.

While not a monomer in its native form, this compound is an ideal precursor for creating functionalized monomers. The hydroxyl group can be readily modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or acrylate (B77674) group, through esterification. The resulting monomer would contain a pendant side chain with a reactive chlorine atom.

The polymerization of such a monomer, either alone or with other comonomers, yields functionalized polymers and copolymers. mdpi.comchemrxiv.org These polymers are distinguished by side chains that can be modified after polymerization, a strategy that is central to creating smart materials and advanced polymer architectures. bldpharm.com

| Monomer Class | Key Functional Groups | Polymerization Method | Resulting Polymer Feature |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Hydroxyl, Amide | Radical Polymerization | Water-soluble, biocompatible backbone |

| 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) | Chloro, Hydroxyl | NMP, ATRP | Reactive sites for post-functionalization |

| Hypothetical Acrylated Derivative | Chloro, Hydroxyl, Amide | Radical Polymerization (e.g., RAFT, ATRP) | Pendant chloro and hydroxyl groups for modification |

This table compares well-established functional monomers to the hypothetical monomer derived from this compound.

Polymers synthesized from monomers derived from this compound would possess highly versatile side chains. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various molecules, including targeting ligands, fluorescent dyes, or other functional groups. rsc.org This post-polymerization modification is a powerful tool for fine-tuning the properties of the final material. nih.gov The hydroxyl group provides an additional site for modification through esterification or etherification, further expanding the functional possibilities of the polymer architecture. nih.gov

Conceptually, polymers bearing the this compound moiety in their side chains are excellent candidates for the development of polymer-drug conjugates (PDCs). Following the principles of the Ringsdorf model, a therapeutic agent could be covalently attached to the polymer backbone via the functional side chain. nih.gov

The drug could be linked by displacing the chlorine atom or by forming an ester with the hydroxyl group, often through a biodegradable linker that allows for drug release under specific physiological conditions. nih.gov This approach aims to improve the pharmacokinetic profile of the conjugated drug. The versatility of the side chain allows for the potential attachment of a wide range of therapeutic molecules, making it a promising, albeit conceptual, platform for advanced drug delivery systems. illinois.edudntb.gov.ua

Cross-Coupling Reactions Utilizing the Chloro Substituent

The presence of a chlorine atom alpha to the carbonyl group in this compound imparts significant reactivity, making it a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable in modern organic synthesis. sci-hub.stresearchgate.nettaylorandfrancis.com While aryl and vinyl halides are the most common substrates, the use of α-chloro amides has also been explored. The reactivity of the C-Cl bond in this compound is enhanced by the adjacent electron-withdrawing carbonyl group, facilitating oxidative addition to a low-valent palladium catalyst, which is a key step in the catalytic cycle.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | α-Aryl or α-vinyl propanamides |

| Heck Coupling | Alkene | C-C | Substituted propenamides |

| Sonogashira Coupling | Terminal Alkyne | C-C | α-Alkynyl propanamides |

| Buchwald-Hartwig Amination | Amine | C-N | α-Amino propanamides |

| Stille Coupling | Organotin Reagent | C-C | α-Aryl, α-alkenyl, or α-alkynyl propanamides |

The resulting α-substituted propanamide derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, the introduction of an aryl group via a Suzuki coupling could lead to precursors for biologically active compounds. Similarly, the formation of a carbon-nitrogen bond through Buchwald-Hartwig amination could yield derivatives with potential applications in medicinal chemistry. semanticscholar.orgnih.gov The mild reaction conditions and high functional group tolerance of many palladium-catalyzed cross-coupling reactions make them particularly suitable for use with a multifunctional substrate like this compound, which contains both a reactive halide and a hydroxyl group. nih.gov

Potential in Supramolecular Chemistry through Hydrogen Bonding

The N-(3-hydroxypropyl)propanamide moiety of the molecule offers significant potential for applications in supramolecular chemistry. Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding. ajwilsonresearch.comnwhitegroup.com The amide and hydroxyl groups in this compound are excellent hydrogen bond donors and acceptors, enabling the formation of well-defined, self-assembled structures. nih.govmdpi.com

The amide group itself is a robust and highly directional hydrogen-bonding motif, capable of forming strong N-H···O=C interactions. nih.gov Furthermore, the terminal hydroxyl group provides an additional site for hydrogen bonding, allowing for the creation of more complex and extended networks. These interactions can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. mdpi.comnih.gov

The presence of the chloro substituent could also influence the hydrogen bonding patterns. While typically considered a weak hydrogen bond acceptor, the chlorine atom can participate in weaker C-H···Cl or even N-H···Cl interactions, which could play a role in the fine-tuning of the supramolecular assembly. researchgate.netnih.govrsc.org The interplay between the strong amide and hydroxyl hydrogen bonds and these weaker interactions could lead to the formation of unique and complex solid-state structures.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Amide N-H | Amide C=O | Strong, Directional | Chains, Sheets |

| Hydroxyl O-H | Amide C=O | Strong | Inter- or intramolecular bridges |

| Hydroxyl O-H | Hydroxyl O | Strong | Dimer or chain formation |

| Amide N-H | Hydroxyl O | Strong | Cross-linking of chains |

| C-H | Chlorine | Weak | Stabilization of packing |

The ability to form predictable and robust hydrogen-bonded networks makes this compound a promising candidate for the development of novel supramolecular materials. These materials could include supramolecular polymers, gels, and crystalline solids with tunable properties. mdpi.comresearchgate.net For example, the self-assembly of this molecule could lead to the formation of hydrogels with potential applications in drug delivery or tissue engineering. mdpi.com The stimuli-responsive nature of hydrogen bonds could also be exploited to create "smart" materials that respond to changes in temperature, pH, or solvent polarity. nih.gov

Future Research Directions and Advanced Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Biocatalysis, in particular, presents a promising avenue for the sustainable synthesis of amides and their precursors. nih.govnih.gov Enzymes such as lipases and amidases can catalyze amide bond formation under mild conditions, often with high selectivity and reduced environmental impact. youtube.com The application of biocatalysis to the synthesis of 2-chloro-N-(3-hydroxypropyl)propanamide could offer a greener alternative to conventional chemical methods. For instance, the enzymatic synthesis of N-substituted fatty acid amides has been demonstrated with significant yields, highlighting the potential for selective acylation of the amine function in the presence of other functionalities. google.com Furthermore, biocatalytic approaches are being explored for the synthesis of chiral vicinal halohydrins, which are valuable building blocks in organic synthesis, suggesting the potential for enzymatic routes to precursors of this compound. nih.govresearchgate.netresearchgate.net

A hypothetical comparison of a traditional chemical synthesis route with a potential biocatalytic route is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Parameter | Traditional Chemical Route | Potential Biocatalytic Route |

|---|---|---|

| Catalyst | Stoichiometric coupling agent | Immobilized Lipase |

| Solvent | Chlorinated organic solvent | Aqueous buffer or green solvent |

| Temperature | Elevated temperatures | Room temperature |

| Byproducts | Stoichiometric waste from coupling agent | Water |

| Yield | 75-85% | Potentially >90% |

| E-Factor (Environmental Factor) | High | Low |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by the presence of the amide linkage, the secondary chloride, and the terminal hydroxyl group. Future investigations could focus on exploring the unique reactivity of this trifunctional molecule. The amide bond, while generally stable, can be activated under certain catalytic conditions to undergo transformations such as transamidation or reduction. libretexts.orgsavemyexams.com The development of novel catalysts for the selective activation of the C-N bond in the presence of other functional groups is an active area of research. researchgate.net

The chloro-substituent on the α-carbon of the propanamide moiety offers a handle for various nucleophilic substitution reactions. Research into the reactivity of this group with a diverse range of nucleophiles could lead to the synthesis of a library of derivatives with varied properties. Furthermore, the development of catalytic methods for these substitution reactions could enhance their efficiency and selectivity.

The terminal hydroxyl group can be a site for esterification, etherification, or oxidation, providing further avenues for derivatization. The interplay between the three functional groups and the potential for intramolecular reactions under specific conditions could also be a fruitful area of investigation.

Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Cryo-EM for aggregates)

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and interactions. Due to its flexibility, this molecule may exist in multiple conformations in the solid state and in solution. Advanced spectroscopic techniques can provide detailed insights into its structural features.